3-Methyl-5-(thiophen-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(thiophen-2-yl)aniline typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Aniline Moiety: The thiophene ring is then functionalized to introduce the aniline group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(thiophen-2-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Methyl-5-(thiophen-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(thiophen-2-yl)aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to changes in cellular processes and biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler compound with a similar thiophene ring structure.
Aniline: A basic aromatic amine that forms the backbone of 3-Methyl-5-(thiophen-2-yl)aniline.
2-Aminothiophene: A compound with an amino group attached to the thiophene ring.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-methyl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C11H11NS/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11/h2-7H,12H2,1H3 |
InChI Key |
MZALOVKHRBWYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.